![molecular formula C19H14 B588323 12-Methylbenz[a]anthracene-d14 CAS No. 1794980-29-2](/img/new.no-structure.jpg)
12-Methylbenz[a]anthracene-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methylbenz[a]anthracene-d14: is a deuterated form of 12-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics. The molecular formula of this compound is C19D14, and it has a molecular weight of 256.40 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenz[a]anthracene-d14 typically involves the deuteration of 12-Methylbenz[a]anthracene. This process can be achieved through catalytic exchange reactions where hydrogen atoms in the parent compound are replaced with deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 12-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Simplified hydrocarbons with fewer aromatic rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
12-Methylbenz[a]anthracene-d14 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving polycyclic aromatic hydrocarbons to understand their behavior and transformations.
Biology: Employed in metabolic studies to track the degradation and transformation of polycyclic aromatic hydrocarbons in biological systems.
Medicine: Utilized in cancer research to study the carcinogenic properties of polycyclic aromatic hydrocarbons and their metabolites.
Industry: Applied in the development of new materials and chemicals, particularly in the field of synthetic organic chemistry
Mechanism of Action
The mechanism of action of 12-Methylbenz[a]anthracene-d14 involves its interaction with cellular components, leading to various biological effects. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include DNA and various proteins involved in cell signaling pathways. The pathways involved in its action include the activation of cytochrome P450 enzymes and subsequent formation of DNA adducts .
Comparison with Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benz[a]anthracene: The parent compound without the methyl group.
12-Methylbenz[a]anthracene: The non-deuterated form of the compound.
Uniqueness: 12-Methylbenz[a]anthracene-d14 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require tracking and tracing of the compound. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry and other analytical techniques .
Properties
CAS No. |
1794980-29-2 |
|---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
256.406 |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,12-undecadeuterio-11-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-11-16-10-9-14-6-2-3-8-17(14)19(16)12-18(13)15/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
ARHCZXQENFEAFA-HGWILGJYSA-N |
SMILES |
CC1=CC=CC2=CC3=C(C=C12)C4=CC=CC=C4C=C3 |
Synonyms |
12-Monomethylbenz[a]anthracene-d14; 8-Methyl-1,2-benzanthracene-d14; NSC 409455-d14; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


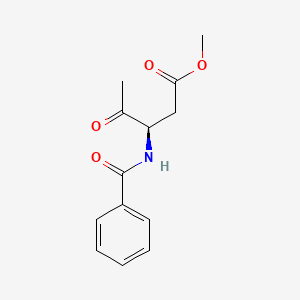
![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)
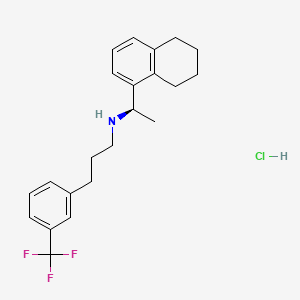
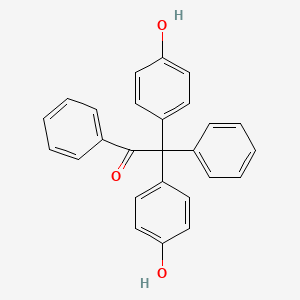
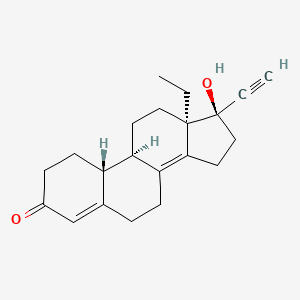
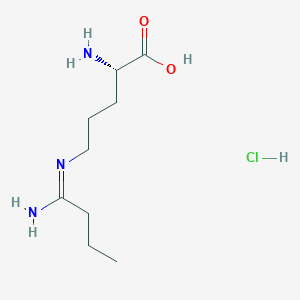
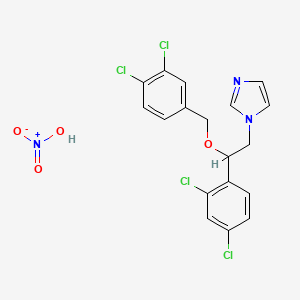
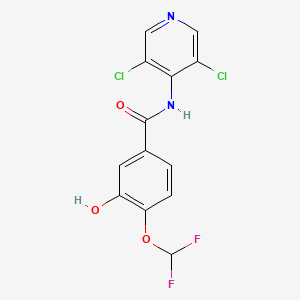
![methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B588263.png)
